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Compound of Interest

(4-
Compound Name: (Butyramidomethyl)phenyl)boronic
acid
CAS No.: 2246765-26-2
Cat. No.: B2374650

Get Quote

Executive Summary: The Structural Context

In the development of glucose sensors and protease inhibitors, (4-

(Butyramidomethyl)phenyl)boronic acid (4-BMPBA) represents a critical optimization over
standard Phenylboronic Acid (PBA) and its shorter-chain analog, 4-
(Acetamidomethyl)phenylboronic acid (4-AMPBA).

While PBA is the crystallographic baseline, it suffers from poor solubility in physiological media
and brittle crystal mechanics. The introduction of the butyramidomethyl linker serves two
specific engineering purposes:

o Supramolecular Stabilization: The amide group introduces strong

hydrogen bonding, creating a secondary stabilizing network perpendicular to the boronic acid
dimers.

¢ Lipophilic Tuning: The propyl chain (butyryl group) disrupts the tight
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stacking seen in PBA, potentially altering solubility profiles and crystal plasticity.

This guide provides a comparative structural analysis framework, benchmarking 4-BMPBA
against PBA (Standard) and 4-AMPBA (Analog).

Comparative Analysis: Target vs. Alternatives
Crystal Packing and Synthon Robustness

The primary differentiator in this class of compounds is the competition between the Boronic
Acid Homodimer (Synthon A) and the Amide-Amide Ribbon (Synthon B).

Feature PBA (Baseline) 4-AMPBA (Analog) 4-BMPBA (Target)
Centrosymmetric Centrosymmetric Predicted:
Primary Synthon dimer dimer
Dimer
_ Amide Amide
Secondary Network Stacking (Face-to-
Face) Chains + Alkyl Interdigitation

) ] ] 3D Hydrogen Bonded 3D Network with
Dimensionality 2D Sheets (Layered)

Network hydrophobic pockets
) ) High (Forms Boroxine  Moderate (Amide Low (Steric bulk
Dehydration Risk _ - _
readily) stabilizes hydrate) protects diol)

Expert Insight: In PBA, layers slide easily, leading to plate-like, fragile crystals. In 4-BMPBA,
the butyryl chain is expected to act as a "molecular spacer," increasing the unit cell volume and
preventing the formation of dense, insoluble aggregates. This makes 4-BMPBA a superior
candidate for drug delivery scaffolds where controlled dissolution is required.

Solubility and Stability Metrics

Experimental data from analogous series suggests the following trend in physicochemical
properties driven by the crystal lattice energy:
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Property PBA 4-AMPBA 4-BMPBA (Target)
. . ~195-205 °C

Melting Point 216-219 °C 215-220 °C )

(Predicted)

. High (due to lattice

Ag. Solubility (pH 7.4) Low (<5 mg/mL) Moderate ) )

disruption)
Hygroscopicity Low High Moderate

Critical Mechanism: The lower predicted melting point of 4-BMPBA compared to the Acetyl
analog (4-AMPBA) is due to the "Odd-Even" effect of the alkyl chain and increased rotational

degrees of freedom in the butyryl group, which increases the entropy of fusion (

Experimental Protocol: Structural Determination

To validate the claims above, you must perform a single-crystal X-ray diffraction (SC-XRD)
study. This protocol is designed to prevent the common pitfall of boroxine formation
(dehydration) during crystallization.

Phase 1: Crystallization (Vapor Diffusion)

Do not use standard evaporation, as it promotes dehydration to the boroxine trimer.
¢ Prepare Solution: Dissolve 20 mg of 4-BMPBA in 2 mL of MeOH/Water (9:1 v/v).
e Setup: Use a hanging drop vapor diffusion method.

o Reservoir: 1 mL 100% Acetone (Antisolvent).

o Drop: 2 pL Sample Solution + 1 pL Reservoir.
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e Incubation: Store at 4°C. Lower temperature stabilizes the Boronic Acid (
) form against dehydration to Boroxine (

)

Phase 2: Data Collection & Refinement

e Mounting: Mount crystal in Paratone-N oil on a MiTeGen loop. Flash cool to 100 K
immediately.

o Collection Strategy: Collect a full sphere of data (redundancy > 4.0) to accurately resolve the
hydrogen atoms on the Boronic acid and Amide groups.

o Refinement (SHELXL/OLEX2):
o Locate Boron (B) and Oxygen (O) atoms first.[1]
o Crucial Step: Manually locate Hydroxyl hydrogens in the difference Fourier map (

). Do not use calculated positions (HFIX) initially, as this masks potential hydrogen
bonding anomalies or proton transfer.

Visualization of Structural Logic

The following diagram illustrates the hierarchical assembly of the crystal lattice, highlighting the
competitive interaction between the Boronic Acid headgroup and the Amide linker.
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4-BMPBA Molecule

Headgroup | Linker

Boronic Acid Homodimer Amide-Amide Chain Butyryl Hydrophobic Packing
(R2,2(8) Motif) (C=0 ... H-N) (Van der Waals)

Lattice Expansion

Lattice Energy (High)|Directionality (Solubility Increase)

Crystal Lattice Properties:
Modulated Solubility & Plasticity

Click to download full resolution via product page

Caption: Hierarchical assembly of 4-BMPBA. The stability of the crystal relies on the synergy
between the rigid boronic dimer and the flexible alkyl packing.

Experimental Data Template (For Validation)

When analyzing your dataset, populate this table to verify if your structure matches the Amido-
Phenylboronic class characteristics.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b2374650/docs?utm_src=pdf-body-img#structural-benchmarking-guide-4-butyramidomethyl-phenyl-boronic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2374650?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Expected Range (Amido- L
Parameter Significance
PBA Class)

Centrosymmetry supports the

Space Group or ) ) )
anti-parallel dimer formation.
< 1.35 A indicates dehydration

B-O Bond Length 1.36 - 1.38 A _ o
(Boroxine contamination).
Deviations > 120° suggest

0O-B-O Angle 116° — 122°

strain from packing forces.

H-Bond Distance ( Strength of the primary dimer.

2.72-2.78A
) Shorter = Stronger.

] Planarity of the amide relative
Torsion (Ph-C-N-C) ~0° - 30° ] ] )
to the ring (Conjugation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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